molecular formula C5H9N5O5 B14485462 2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate CAS No. 64365-36-2

2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate

Cat. No.: B14485462
CAS No.: 64365-36-2
M. Wt: 219.16 g/mol
InChI Key: BOWWVROAKBNUTE-UHFFFAOYSA-N
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Description

2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate is a complex organic compound that belongs to the class of nitroguanidine derivatives This compound is characterized by the presence of nitro, nitroso, and carbamimidoyl functional groups, which contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate typically involves the reaction of 1-methyl-2-nitro-1-nitrosoguanidine with dicarboxylic acid hydrazides. The reaction conditions include heating the reactants in the presence of alkali metal hydroxides or carbonates, which facilitates the formation of the desired product . The reaction can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Cyclization: Heating in the presence of alkali metal hydroxides or carbonates.

    Substitution: Nitrogen-containing nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Carboxylic acids and alcohols.

    Cyclization: 5-nitroamino-1,2,4-triazole derivatives.

    Substitution: Linear or cyclic products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate involves its interaction with various molecular targets and pathways. The nitro and nitroso groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s ability to form cyclic structures through intramolecular cyclization also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate is unique due to its combination of nitro, nitroso, and carbamimidoyl functional groups, which impart distinct chemical properties and reactivity.

Properties

CAS No.

64365-36-2

Molecular Formula

C5H9N5O5

Molecular Weight

219.16 g/mol

IUPAC Name

2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate

InChI

InChI=1S/C5H9N5O5/c1-4(11)15-3-2-9(8-12)5(6)7-10(13)14/h2-3H2,1H3,(H2,6,7)

InChI Key

BOWWVROAKBNUTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(C(=N)N[N+](=O)[O-])N=O

Origin of Product

United States

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